molecular formula C₁₁H₁₇N₃ B1142409 (-)-trans 3'-Aminomethyl Nicotine CAS No. 272124-60-4

(-)-trans 3'-Aminomethyl Nicotine

Cat. No.: B1142409
CAS No.: 272124-60-4
M. Wt: 191.27
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Description

(-)-trans 3'-Aminomethyl Nicotine is a specialist nicotine hapten that is critical for preclinical research in developing active immunotherapies for tobacco addiction . As a small molecule, nicotine must be conjugated to a larger carrier protein, such as Diphtheria Toxoid (DT) or recombinant Pseudomonas aeruginosa exoprotein A (rEPA), to become immunogenic and elicit a robust antibody response . In this role, the hapten design, including the site of linker attachment on the nicotine molecule, is a key determinant of the quality and function of the resulting antibodies . Studies have shown that vaccines utilizing this hapten, particularly when formulated with adjuvants like CpG and aluminum hydroxide, induce significantly higher anti-nicotine antibody titers and affinity in animal models compared to aluminum hydroxide alone . The functional goal of these vaccines is to generate antibodies that bind to nicotine in the bloodstream, reducing its distribution to the brain and thereby attenuating the reinforcing reward effects that underpin addiction . This mechanism offers a novel therapeutic approach for smoking cessation. Furthermore, this hapten has been employed in innovative multivalent vaccine strategies, where it is co-administered with other structurally distinct nicotine immunogens to activate independent B cell populations and generate a stronger, more effective polyclonal antibody response . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

272124-60-4

Molecular Formula

C₁₁H₁₇N₃

Molecular Weight

191.27

Synonyms

(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of Trans 3 Aminomethyl Nicotine

Stereoselective Synthesis of (-)-trans 3'-Aminomethyl Nicotine (B1678760)

The stereoselective synthesis of (-)-trans 3'-Aminomethyl Nicotine presents a significant chemical challenge, requiring precise control over the stereocenter at the 2'-position of the pyrrolidine (B122466) ring and the relative stereochemistry of the 3'-aminomethyl group.

Established routes often begin with readily available nicotine analogues, such as cotinine (B1669453) or nornicotine (B190312). A common strategy involves the functionalization of the 3'-position of the pyrrolidine ring.

One plausible synthetic pathway starts from (S)-cotinine. This involves creating an enolate at the 3'-position, followed by electrophilic amination or introduction of a precursor functional group that can be converted to an aminomethyl group. For instance, a method analogous to the synthesis of trans-3'-hydroxycotinine can be adapted. nih.gov Deprotonation of (S)-cotinine with a strong base like lithium diisopropylamide (LDA) generates a specific enolate, which can then react with an electrophile. nih.gov To introduce the aminomethyl group, this could involve hydroxymethylation followed by conversion of the hydroxyl group to an amine, or a direct reaction with an electrophilic aminomethyl synthon.

Another key precursor is (S)-nornicotine, which is the demethylated form of nicotine. wikipedia.org Synthesizing (S)-nornicotine of high enantiomeric purity is a crucial first step. This can be achieved through the resolution of racemic nornicotine using chiral acids to form diastereomeric salts, which are then separated by crystallization. mdpi.com Alternatively, enantioselective synthesis methods can be employed from the outset. nih.gov Once optically pure (S)-nornicotine is obtained, the challenge lies in the stereoselective introduction of the aminomethyl group at the 3'-position.

A representative multi-step synthesis could involve the following conceptual stages:

Protection: The secondary amine of the (S)-nornicotine pyrrolidine ring is protected with a suitable group (e.g., Boc, Cbz) to prevent side reactions.

Functionalization: A functional group is introduced at the 3'-position. This can be achieved through various methods, including α-lithiation followed by reaction with an appropriate electrophile. For example, reaction with formaldehyde (B43269) would yield a hydroxymethyl group, while reaction with N-(t-butoxycarbonyl)-methanimine could introduce a protected aminomethyl group.

Conversion: If necessary, the introduced functional group is converted to the desired aminomethyl group. For example, a hydroxymethyl group can be converted to an azide (B81097) via a Mitsunobu reaction, followed by reduction to the amine.

Deprotection: The protecting group on the pyrrolidine nitrogen is removed to yield the final product, this compound.

Control of the trans stereochemistry is often thermodynamically favored in these reactions, where the bulky substituent at the 3' position preferentially orients itself opposite to the pyridine (B92270) ring at the 2' position.

Advanced synthetic strategies aim to establish the desired stereochemistry with higher precision and efficiency, often avoiding classical resolution steps.

Chiral Auxiliaries: One approach involves the use of chiral auxiliaries. For example, a chiral group can be temporarily attached to the nornicotine scaffold to direct the stereoselective introduction of the aminomethyl group at the 3' position. This is a common strategy in the enantioselective synthesis of other minor tobacco alkaloids. nih.gov The condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral ketone like (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone forms a chiral ketimine, which can guide subsequent alkylation steps with high enantioselectivity. nih.gov A similar principle could be applied to functionalize a pre-formed pyrrolidine ring.

Asymmetric Catalysis: The use of chiral catalysts, particularly transition metal complexes, is a powerful tool for stereochemical control. An asymmetric synthesis of a nicotine analogue has been demonstrated using a chiral spiro-borate ester as an environmentally friendly catalyst for the borane-mediated reduction of a ketone precursor, achieving good enantioselectivity. nih.gov Such catalytic methods could be adapted for the stereoselective reduction of an intermediate containing a 3'-iminomethyl or related group to furnish the desired aminomethyl stereochemistry.

Enzymatic Methods: Biocatalysis offers high stereoselectivity under mild conditions. Enzymes such as imine reductases could potentially be used to asymmetrically reduce a 3'-iminomethylnornicotine precursor to (S)-nornicotine with the desired trans configuration at the 3' position. While specific enzymes for this transformation may require engineering, the high selectivity of enzymatic reactions makes this an attractive modern approach.

Methodology Principle Precursors Key Advantages
Classical Resolution Separation of enantiomers via diastereomeric salt formation.Racemic nornicotineWell-established, scalable.
Chiral Auxiliaries Temporary attachment of a chiral molecule to guide reaction stereochemistry.3-(aminomethyl)pyridine, chiral ketonesHigh diastereoselectivity.
Asymmetric Catalysis Use of a chiral catalyst to create the desired stereocenter.Ketone precursors to the pyrrolidine ringHigh enantiomeric excess, catalyst is used in small amounts.
Enzymatic Resolution/Reduction Use of enzymes to selectively react with one enantiomer or create a stereocenter.Racemic intermediates, imine precursorsVery high stereoselectivity, mild reaction conditions.

Functionalization and Linker Chemistry for Conjugation to Research Scaffolds

The primary amine of the 3'-aminomethyl group serves as a versatile chemical handle for attaching this compound to various research scaffolds, such as carrier proteins, nanoparticles, or fluorescent probes.

The derivatization of the primary amine is typically achieved through nucleophilic substitution or addition reactions. The choice of reagent depends on the desired linkage and the nature of the scaffold. nih.gov

Amide Bond Formation: This is one of the most common and stable linkages. The amine can be acylated using an activated carboxylic acid (e.g., N-hydroxysuccinimide [NHS] ester, acid chloride) on the linker or scaffold. This reaction is robust and proceeds efficiently under mild conditions, making it ideal for bioconjugation to proteins. google.com

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields stable urea or thiourea linkages, respectively. This provides an alternative to amide bonds with different chemical properties.

Reductive Amination: The amine can react with an aldehyde or ketone on a linker to form a Schiff base (imine), which is then reduced with a mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.

Maleimide (B117702) Conjugation: For conjugation to scaffolds containing sulfhydryl groups (thiols), the amine can be derivatized with a bifunctional linker containing a maleimide group on one end and an NHS ester on the other. The NHS ester reacts with the aminomethylnicotine, and the maleimide group then reacts specifically with the thiol on the scaffold.

A variety of derivatizing reagents are available to facilitate these transformations and to impart desirable properties such as improved chromatographic separation or enhanced ionization efficiency for analytical purposes. nih.govsigmaaldrich.com

Reagent Type Linkage Formed Key Features
NHS Ester AmideStable, common for protein conjugation.
Isothiocyanate ThioureaStable alternative to amide.
Aldehyde/Ketone + Reducing Agent Secondary AmineForms a more flexible linkage.
Maleimide-NHS Ester Thioether (via scaffold thiol)Specific for thiol-containing scaffolds.

The linker, or spacer, that connects the hapten to the scaffold plays a crucial role in the functionality of the final conjugate. symeres.com Its design influences solubility, stability, and the presentation of the hapten to biological systems.

Linker Length and Composition: The length of the linker is critical. A linker that is too short may cause steric hindrance, preventing the hapten from being recognized by antibodies or receptors. A longer linker provides better accessibility. Linkers are often composed of polyethylene (B3416737) glycol (PEG) units to enhance water solubility and reduce non-specific binding, or simple alkyl chains -(CH2)n- for hydrophobicity and rigidity. google.com

Cleavable vs. Non-cleavable Linkers:

Non-cleavable linkers provide a stable connection, which is desirable for applications like vaccines where the hapten must remain attached to the immunogenic carrier protein. google.comsymeres.com

Cleavable linkers are designed to release the hapten under specific physiological conditions (e.g., acidic pH in endosomes, presence of specific enzymes). This is useful for drug delivery systems where the active molecule needs to be released at the target site. symeres.com Examples include acid-labile hydrazone linkers or enzyme-cleavable peptide sequences.

Self-Immolative Linkers: These are advanced linkers that spontaneously degrade upon cleavage of a trigger group, ensuring efficient release of the unmodified hapten. A common example is the para-aminobenzyl alcohol (PAB) group. symeres.com

The evaluation of a linker architecture involves synthesizing the conjugate and testing its stability, solubility, and biological activity to ensure that the linker allows the hapten to function as intended without introducing undesirable properties.

Analytical Approaches for Structural Elucidation of Synthetic Intermediates and Final Compounds

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure, purity, and stereochemistry of synthetic intermediates and the final this compound product. unigoa.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is used to determine the proton environment of the molecule, confirming the presence of the pyridine and pyrrolidine rings, the N-methyl group (if present), and the newly introduced aminomethyl group. The coupling constants between protons on the pyrrolidine ring are critical for confirming the trans stereochemistry.

¹³C NMR provides information on the carbon skeleton of the molecule, verifying the number and type of carbon atoms. slideshare.net

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. When coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is a powerful tool for identifying and quantifying the compound in complex mixtures. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of N-H stretching vibrations for the primary amine and C-N stretching bands would be characteristic of 3'-Aminomethyl Nicotine. slideshare.net

Chiral Chromatography: To confirm the enantiomeric purity of the final product, chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) is employed. These techniques use a chiral stationary phase that interacts differently with the (-) and (+) enantiomers, allowing for their separation and quantification. nih.govacs.org

Technique Information Obtained
¹H and ¹³C NMR Molecular structure, connectivity, relative stereochemistry.
Mass Spectrometry (MS/HRMS) Molecular weight, elemental composition, fragmentation patterns.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, C-N).
Chiral HPLC/GC Enantiomeric purity and ratio of stereoisomers.
Polarimetry Confirmation of the overall chirality (e.g., (-) or (+) enantiomer).

Iii. Design and Development of Immunogenic Conjugates for Nicotine Research

Rationale for Utilizing (-)-trans 3'-Aminomethyl Nicotine (B1678760) as a Hapten

Nicotine, in its natural state, is a small molecule that is not immunogenic on its own, meaning it does not provoke an immune response. nih.gov To overcome this, it must be chemically modified and attached to a larger carrier molecule to become recognizable by the immune system. This modified, non-immunogenic small molecule is referred to as a hapten. nih.govcreative-biolabs.com The selection of the hapten and the point of attachment for a linker are critical for the success of a nicotine vaccine. nih.govnih.gov

(-)-trans 3'-Aminomethyl Nicotine is a derivative of nicotine that has been strategically designed for use as a hapten in vaccine development. cancer.govnih.gov The key feature of this compound is the introduction of an aminomethyl group at the 3' position of the pyridine (B92270) ring of nicotine. This "handle" provides a reactive site for the covalent attachment of a linker, which in turn connects the hapten to an immunogenic carrier protein. nih.govplos.org This specific modification is intended to present the nicotine molecule to the immune system in a way that generates antibodies that can recognize and bind to native nicotine in the bloodstream. cancer.gov The antibodies raised against this hapten have been shown to bind to free nicotine, which is a crucial characteristic for a potential therapeutic vaccine. nih.gov

Conjugation Strategies with Immunogenic Carrier Proteins in Research Models

The conjugation of haptens to carrier proteins is a fundamental step in creating an effective immunogenic conjugate. The carrier protein provides the necessary T-cell help to stimulate B-cells to produce antibodies against the hapten. creative-biolabs.comnih.gov Various carrier proteins have been utilized in preclinical research, including Keyhole Limpet Hemocyanin (KLH), tetanus toxoid (TT), and a non-toxic mutant of diphtheria toxin called Cross-Reacting Material 197 (CRM197). nih.govplos.orgmdpi.com

Direct conjugation methods involve the formation of a covalent bond directly between the hapten and the carrier protein. A common technique utilizes carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). nih.gov This method facilitates the formation of an amide bond between a carboxyl group on one molecule and a primary amine on another. In the context of this compound, the primary amine on the hapten can be coupled to carboxyl groups on the carrier protein. However, this reaction can be sensitive to factors like pH, temperature, and reactant concentrations. mdpi.comnih.gov

Indirect conjugation involves the use of a linker or spacer arm to connect the hapten to the carrier protein. nih.gov This approach can be advantageous as the linker can influence the presentation of the hapten to the immune system and potentially enhance the immune response. nih.govnih.gov The length, rigidity, and polarity of the linker are all factors that can affect the immunogenicity of the resulting conjugate. plos.orgresearchgate.net

One strategy for indirect conjugation is the use of thiol-maleimide "click" chemistry. mdpi.comnih.gov This highly selective reaction involves modifying the hapten with a maleimide (B117702) group and the carrier protein to expose thiol groups (or vice versa). nih.govresearchgate.net The thiol and maleimide groups then react specifically to form a stable thioether bond. nih.gov This method can offer greater control over the conjugation process and can be performed in organic solvents, which can be beneficial for hydrophobic haptens like nicotine derivatives. nih.gov

More recent research has focused on the use of nanoparticles as platforms for presenting nicotine haptens. nih.govnih.gov In these "nanovaccines," multiple copies of the hapten-carrier protein conjugate, or the hapten itself, are attached to the surface of a nanoparticle. nih.govnih.govvt.edu This multivalent presentation can lead to a more potent immune response compared to traditional conjugate vaccines. nih.gov

For instance, lipid-polymeric hybrid nanoparticles have been developed where this compound is conjugated to the outer surface. nih.govnih.gov In some designs, the carrier protein is encapsulated within the nanoparticle core, while the nicotine haptens are displayed on the surface. nih.gov These nanoparticle-based systems can enhance the uptake and processing of the antigen by immune cells, leading to higher antibody titers. nih.govnih.gov Studies have shown that the size of the nanoparticles can also influence the immunogenicity and efficacy of the vaccine. nih.gov

Table 1: Comparison of Carrier Proteins in Preclinical Nicotine Vaccine Research

Carrier Protein Hapten Adjuvant(s) Key Findings in Preclinical Models Reference(s)
Diphtheria Toxoid (DT) trans-3'Aminomethylnicotine (3'AmNic) CpG/Al(OH)3 Significantly higher anti-nicotine antibody titers in mice and non-human primates compared to Al(OH)3 alone. nih.gov
CRM197 5-aminoethoxy-nicotine (NIC7) Alum/CpG Superior antibody titer, avidity, and ex vivo function in non-human primates compared to NIC-VLP with alum alone. nih.gov
Tetanus Toxoid (TT) Nicotine Hapten Alum Nano-TT-Nic induced significantly higher anti-nicotine antibody titers than the conventional Nic-TT conjugate. nih.gov
Keyhole Limpet Hemocyanin (KLH) Nicotine Hapten - Nano-KLH-Nic was more immunogenic against nicotine than the Nic-KLH conjugate. nih.gov
Trimeric Coiled-Coil (TCC) Nicotine Hapten Alum or GLA-SE High hapten density on the TCC carrier correlated with a better immune response in mice (titer, affinity, specificity). plos.orgnih.gov

Structural Optimization of Hapten-Carrier Adducts for Enhanced Immunogenicity

Hapten Density: The number of hapten molecules conjugated to each carrier protein, known as hapten density or hapten load, is a critical parameter. plos.orgnih.gov A higher hapten density can lead to increased cross-linking of B-cell receptors, which can enhance B-cell activation and subsequent antibody production. creative-biolabs.complos.org However, an excessively high density can sometimes lead to immunological tolerance. Therefore, optimizing the hapten-to-carrier ratio is crucial for maximizing the immune response. researchgate.net Research has shown that vaccines with higher hapten density can lead to greater antibody titers and affinity. plos.orgnih.gov

Linker Characteristics: As mentioned previously, the linker connecting the hapten to the carrier plays a significant role. nih.gov The length, flexibility, and chemical nature of the linker can affect how the hapten is presented to the immune system. plos.org Computational modeling has been used to study the interactions between the hapten, linker, and carrier protein to predict how these factors might influence the accessibility of the hapten to B-cell receptors. nih.govnih.gov

Role of Adjuvants in Modulating Immunological Responses in Preclinical Models

Adjuvants are substances that, when administered with an antigen, enhance the immune response. nih.govbinasss.sa.cr They are a critical component of vaccines, particularly for those based on haptens, where a strong and sustained antibody response is required. nih.gov In preclinical studies of nicotine vaccines, various adjuvants have been investigated to boost the immunogenicity of hapten-carrier conjugates.

Aluminum Salts: Aluminum salts, such as aluminum hydroxide (B78521) (alum), are the most commonly used adjuvants in human vaccines. binasss.sa.crnih.gov They primarily promote a Th2-type immune response, which is favorable for the production of neutralizing antibodies. nih.gov Alum has been used in numerous preclinical and clinical trials of nicotine vaccines. nih.govbinasss.sa.cr

Toll-Like Receptor (TLR) Agonists: More recently, there has been significant interest in using Toll-like receptor (TLR) agonists as adjuvants. TLRs are receptors on immune cells that recognize specific molecular patterns found in pathogens. nih.gov By activating TLRs, these adjuvants can potently stimulate the immune system.

CpG Oligodeoxynucleotides (CpG ODNs): These are synthetic DNA sequences that mimic bacterial DNA and are agonists for TLR9. binasss.sa.cr Studies have shown that the combination of CpG with alum can significantly increase anti-nicotine antibody levels and affinity compared to using alum alone. nih.govbinasss.sa.cr This combination has been shown to enhance the functional activity of the induced antibodies in preclinical models. nih.govnih.gov

Monophosphoryl Lipid A (MPLA): MPLA is a detoxified derivative of a component from bacterial cell walls and is an agonist for TLR4. nih.govnih.gov It is a component of the licensed AS01 adjuvant system. mdpi.com MPLA, often used in combination with other adjuvants, has been shown to be a powerful immunological enhancer in nicotine vaccine research. mdpi.comnih.gov

The choice of adjuvant or adjuvant combination is critical for shaping the magnitude and quality of the immune response to a nicotine conjugate vaccine. nih.gov

Iv. Preclinical Immunological and Pharmacological Investigations of Trans 3 Aminomethyl Nicotine Conjugates in Animal Models

Pharmacokinetic Modulation of Nicotine (B1678760) by Induced Antibodies in Animal Models

The primary mechanism of action for a nicotine vaccine is the alteration of nicotine's pharmacokinetics. nih.govnih.gov By binding to nicotine in the periphery, the induced antibodies create a nicotine-antibody complex that is too large to cross the blood-brain barrier. nih.govantidotetx.com This action effectively sequesters the drug in the bloodstream, reducing the rapid spike in brain nicotine concentration that is responsible for the drug's reinforcing and addictive properties. nih.govnih.govnih.gov

A direct measure of a nicotine vaccine's efficacy is its ability to reduce the amount of nicotine that reaches the central nervous system (CNS). plos.orgnih.govnih.gov Preclinical studies in animal models have consistently demonstrated this effect. nih.gov

In mice vaccinated with a 3'AmNic-DT conjugate, the inclusion of a CpG adjuvant led to a 30% reduction in nicotine levels in the brain following an intravenous challenge, compared to only a 3% reduction with the vaccine using Al(OH)3 alone. nih.gov However, the challenge of achieving a profound blockade is significant. Even with this superior adjuvant formulation that produced tenfold higher antibody levels, the reduction was modest. plos.orgnih.gov In non-human primates, it was estimated that at nicotine concentrations equivalent to those in a chronic smoker's blood, only about 30% of the nicotine would be bound by the antibodies, leaving the majority free to enter the brain. plos.orgnih.gov A human study using the 3'-AmNic-rEPA vaccine similarly found a 12.5% reduction in nicotine binding to its primary receptors (β2*-nAChRs) in the brain. nih.gov These findings underscore that while the principle is sound, achieving a functionally significant reduction in CNS nicotine levels in humans remains a major goal. plos.orgnih.gov

Table 2: Reduction in CNS Nicotine Following Immunization
Immunogen/MethodAnimal ModelEndpointReduction in Brain Nicotine/BindingReference
3'AmNic-DT with CpG/Al(OH)3MiceNicotine Concentration~30% nih.gov
High-Affinity Hapten-DT ConjugatesMiceNicotine ConcentrationModest (e.g., 30%) plos.orgnih.gov
3'-AmNic-rEPAHumansBinding to β2*-nAChRs12.5% nih.gov
AAVantiNic Gene TransferMiceNicotine Concentration~85% nih.gov

The corollary to reduced brain nicotine is an increased retention of the drug in the systemic circulation. plos.orgnih.gov By binding nicotine, antibodies prevent its distribution into tissues and slow its clearance from the body. umn.edu This sequestration effect is a hallmark of a functional nicotine vaccine. plos.orgnih.gov

In vaccinated rats, serum nicotine concentrations following an acute dose were increased by at least six-fold compared to control animals. nih.gov Studies in mice using various hapten-conjugates, including those derived from 3'AmNic, also showed that vaccination significantly increased the levels of nicotine in the blood. plos.orgnih.gov In a passive immunization study using a gene transfer vector to produce anti-nicotine antibodies, the amount of nicotine sequestered in the serum of treated mice was more than seven times greater than in untreated controls, with over 80% of the serum nicotine being bound to the antibodies. nih.gov This demonstrates the capacity of high-titer, high-affinity antibodies to effectively trap nicotine in the periphery. antidotetx.com

Behavioral Phenotype Analysis in Immunized Animal Models

The ultimate goal of altering nicotine's pharmacokinetics is to blunt its behavioral effects, thereby reducing its addictive potential. nih.govnih.gov Animal models provide a means to test whether the immunological and pharmacokinetic changes translate into meaningful functional outcomes. nih.gov

Studies involving the passive transfer of nicotine-specific antibodies into rats have shown a clear attenuation of many of nicotine's signature actions. nih.gov These include the reduction of nicotine-induced increases in locomotor activity and blood pressure. nih.govnih.gov Critically, immunization has been shown to reduce nicotine-induced dopamine (B1211576) release in the brain's reward pathway (the mesolimbic system), which is believed to be the neurochemical basis for nicotine's reinforcing properties. nih.govyoutube.com In behavioral paradigms that model addiction, vaccination has been shown to reduce the reinstatement of nicotine-seeking behavior, which is an animal model for relapse. nih.gov It can also attenuate the stimulus properties that allow animals to discriminate nicotine from a saline injection and interfere with nicotine self-administration. nih.govnih.gov These findings from various animal models suggest that by preventing nicotine from reaching its targets in the brain, vaccines based on haptens like 3'AmNic can disrupt the key behavioral patterns that define and sustain addiction. nih.govnih.gov

Assessment of Locomotor Activity Alterations

Nicotine administration in rodents is known to have biphasic effects on locomotor activity, often causing initial depression followed by stimulation, which can transition to sensitization with repeated exposure. nih.govmcgill.ca Preclinical studies with nicotine vaccines, including those with haptens structurally related to (-)-trans 3'-Aminomethyl Nicotine, aim to determine if the induced antibodies can attenuate these behavioral effects by sequestering nicotine in the bloodstream and reducing its entry into the brain.

In a representative study, rats immunized with a nicotine conjugate vaccine (NIC₆-TT) were challenged with nicotine to observe changes in locomotor activity. The results indicated that the vaccine could significantly reduce the expression of nicotine-induced locomotor sensitization. mdpi.com While non-vaccinated rats showed a significant, dose-dependent increase in locomotor activity upon nicotine challenge, the vaccinated group exhibited a markedly blunted response. mdpi.com

For instance, at a nicotine dose of 0.4 mg/kg, the locomotor activity in the control (non-vaccinated) group increased significantly, whereas the activity in the vaccinated group was substantially lower and not significantly different from saline-treated animals. mdpi.com Similar attenuation was observed at a higher nicotine dose of 0.6 mg/kg. mdpi.com These findings suggest that the antibodies generated by the vaccine were sufficient to neutralize a significant portion of the administered nicotine, thereby preventing it from reaching its central nervous system targets and eliciting its characteristic stimulant effects. mdpi.com

Studies on nicotine alone have shown that repeated administration leads to a progressive increase in locomotor activity, a phenomenon known as behavioral sensitization. nih.govscielo.org.co The ability of a this compound-based conjugate vaccine to block this sensitization is a critical preclinical indicator of its potential efficacy in preventing the reinforcing effects of nicotine.

Table 1: Effect of NIC₆-TT Vaccine on Nicotine-Induced Locomotor Activity in Rats

Treatment GroupNicotine Challenge Dose (mg/kg)Mean Locomotor Activity (Distance Traveled in cm)Percentage Reduction in Activity vs. Control
Control (TT Vaccine) + Saline0.01500-
Control (TT Vaccine) + Nicotine0.44500-
NIC₆-TT Vaccine + Nicotine0.4200055.6%
Control (TT Vaccine) + Nicotine0.66000-
NIC₆-TT Vaccine + Nicotine0.6300050.0%

This table is representative of findings reported in preclinical vaccine studies and is for illustrative purposes.

Studies on Nicotine Self-Administration Behavior

The reinforcing properties of nicotine are robustly studied in animal models of intravenous self-administration, where animals learn to perform a task (e.g., press a lever) to receive a dose of the drug. nih.govnih.gov This paradigm is considered to have high predictive validity for addictive behavior in humans. nih.gov A primary goal for a nicotine vaccine is to reduce or extinguish this self-administration behavior.

Preclinical studies have demonstrated that active immunization with nicotine vaccines can markedly reduce nicotine self-administration in rats. nih.gov In these experiments, vaccinated animals show a significant decrease in the number of nicotine infusions they self-administer compared to control animals. This effect is attributed to the vaccine-induced antibodies binding to nicotine and creating a pharmacokinetic barrier that delays and reduces the amount of nicotine reaching the brain's reward centers. nih.gov

The effectiveness of a vaccine is often evaluated by observing the dose-response curve for nicotine self-administration. Typically, there is an inverted U-shaped relationship, where responding is highest at intermediate doses. nih.gov Successful vaccination is expected to shift this curve, requiring much higher doses of nicotine to maintain self-administration, or to extinguish the behavior altogether. Environmental factors and prior nicotine exposure can also influence the acquisition of nicotine self-administration, highlighting the complexity of this behavior. nih.gov

Neurobiological Underpinnings of Immunologically-Mediated Nicotine Modulation in Animal Models

To understand how nicotine vaccines alter behavior, it is crucial to investigate the neurobiological changes that occur in vaccinated animals. These studies focus on the interaction between vaccine-induced antibodies and the central nervous system's response to nicotine.

Investigating Neurotransmitter System Activity (e.g., Dopamine) in Animal Models

Nicotine's reinforcing effects are largely mediated by its ability to stimulate the mesolimbic dopamine system. nih.gov Nicotine activates nicotinic acetylcholine (B1216132) receptors (nAChRs) on dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in the nucleus accumbens (NAc). nih.govmdpi.com This dopamine surge is associated with the pleasurable and addictive properties of the drug.

In preclinical models, a this compound conjugate vaccine is expected to attenuate these neurochemical effects. By reducing the amount of nicotine that crosses the blood-brain barrier, the vaccine would lead to decreased stimulation of VTA dopamine neurons and, consequently, a blunted dopamine release in the NAc. Studies have shown that blocking norepinephrine (B1679862) transmission, which is increased by nicotine, can also reduce nicotine-induced dopamine signaling and attenuate self-administration. nih.gov Furthermore, other neurotransmitter systems, such as the glutamatergic and GABAergic systems, are also modulated by nicotine and are subjects of investigation in vaccine studies. nih.govmdpi.com

Receptor Occupancy and Functional Desensitization Studies in Animal Tissue/Cells

Nicotine exerts its effects by binding to and activating nAChRs. wikipedia.orgnih.gov A key measure of a nicotine vaccine's efficacy is its ability to reduce the occupancy of these receptors by nicotine in the brain. Receptor occupancy studies, often using imaging techniques like Single Photon Emission Computed Tomography (SPECT), can quantify the extent to which nicotine binds to its target receptors in vivo.

A proof-of-concept study in human smokers using a vaccine with a related hapten (3'-AmNic-rEPA) demonstrated that immunization could reduce nicotine binding to β2*-nAChRs, the subtype most associated with nicotine reward. nih.gov The study found a 12.5% reduction in nicotine binding after vaccination, disrupting the typical relationship between the amount of nicotine administered and the amount available to occupy brain receptors. nih.gov

Table 2: Nicotine Binding to β2-nAChRs Before and After Vaccination*

ConditionParameterResult
Pre-VaccinationCorrelation between Injected Nicotine and Receptor BindingPositive Correlation
Post-VaccinationCorrelation between Injected Nicotine and Receptor BindingNo Correlation
Post-VaccinationMean Reduction in Nicotine Binding12.5%

Data based on a study of 3'-AmNic-rEPA vaccine in human smokers. nih.gov

Beyond simple occupancy, chronic nicotine exposure leads to a complex phenomenon of receptor desensitization and upregulation. nih.gov Initially, nicotine activates nAChRs, but with prolonged exposure, these receptors enter a desensitized, non-responsive state. wikipedia.orgnih.gov This desensitization is thought to contribute to tolerance and withdrawal. Paradoxically, chronic nicotine exposure also leads to an increase in the total number of nAChRs, a process known as upregulation. nih.gov

In vitro studies on cell lines expressing human nAChRs have shown that even during prolonged nicotine application that causes profound desensitization, a small fraction of receptors can remain responsive. nih.gov The interplay between activation, desensitization, and upregulation is critical to nicotine's long-term effects. nih.govoup.com A successful nicotine vaccine, by limiting the concentration and duration of nicotine exposure in the brain, would be expected to alter these neuroadaptive processes, potentially preventing or reversing the receptor upregulation and chronic desensitization associated with long-term nicotine use.

Vi. Methodological Applications and Research Tool Development

Development of Analytical Assays for Research Quantitation

The structural characteristics of (-)-trans-3'-Aminomethyl Nicotine (B1678760) make it a valuable molecule for the development of sensitive and specific analytical assays for the quantitation of nicotine and its related compounds in research settings.

Enzyme-Linked Immunosorbent Assays (ELISA) for Antibody Detection in Research

(-)-trans-3'-Aminomethyl Nicotine serves as a crucial hapten in the development of immunoassays for detecting and quantifying anti-nicotine antibodies. google.comnih.gov Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. google.com By conjugating 3'-aminomethylnicotine to a carrier protein like recombinant Pseudomonas exoprotein A (rEPA), researchers have created vaccines (e.g., 3'AM-Nic-rEPA) designed to induce the production of nicotine-specific antibodies. nih.gov

These antibodies can be detected and quantified using Enzyme-Linked Immunosorbent Assays (ELISA). In this technique, a nicotine-protein conjugate is coated onto the surface of a microtiter plate. When a sample containing anti-nicotine antibodies is added, the antibodies bind to the immobilized nicotine conjugate. This binding event is then detected using a secondary antibody linked to an enzyme, which produces a measurable color change. Competition ELISAs can also be performed, where free nicotine or related haptens compete with the coated antigen for antibody binding, allowing for the determination of antibody affinity and specificity. nih.gov This methodology is essential for evaluating the immunogenicity of nicotine vaccines and for studying the pharmacokinetics of nicotine in the presence of specific antibodies. nih.govnih.gov

Quantitative Analysis of Nicotine and Metabolites in Biological Matrices from Research Studies

While (-)-trans-3'-Aminomethyl Nicotine itself is not typically a target analyte in general studies of nicotine metabolism, the analytical methods developed for nicotine and its major metabolites are relevant to its research context. Highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been established for the simultaneous quantification of nicotine and its key metabolites, such as cotinine (B1669453) and trans-3'-hydroxycotinine, in various biological samples including plasma, urine, and saliva. nih.govnih.gov These methods are crucial for pharmacokinetic studies and for assessing exposure to tobacco smoke. nih.govnih.gov

The ability to accurately measure these compounds allows researchers to study the nicotine metabolite ratio (NMR), typically the ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT). umn.eduplos.org This ratio serves as a reliable biomarker for the activity of the cytochrome P450 2A6 (CYP2A6) enzyme, the primary enzyme responsible for nicotine metabolism in humans. nih.govplos.orgnih.gov Phenotyping individuals based on their NMR is valuable in large-scale pharmacogenetic studies and can help in understanding individual differences in smoking behavior and response to cessation therapies. nih.govnih.gov These quantitative analytical techniques provide the foundation for evaluating how compounds like (-)-trans-3'-Aminomethyl Nicotine, when used as research tools, might influence nicotine's metabolic pathways.

Application as a Probe in Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Research

(-)-trans-3'-Aminomethyl Nicotine and its derivatives are instrumental as probes for elucidating the structure, function, and pharmacology of nicotinic acetylcholine receptors (nAChRs). These receptors are a diverse family of ligand-gated ion channels that mediate the effects of acetylcholine and are the primary targets of nicotine in the brain. nih.govnih.gov

Radioligand Binding Studies for Receptor Characterization

Radiolabeled versions of nAChR ligands are indispensable tools for characterizing the distribution and affinity of nAChR subtypes. nih.gov While not as commonly used as other radioligands, derivatives of 3'-aminomethylnicotine could theoretically be radiolabeled (e.g., with tritium, ³H) to serve as probes in binding assays. These assays measure the ability of an unlabeled compound, such as (-)-trans-3'-Aminomethyl Nicotine, to compete with a radioligand for binding to nAChRs in brain tissue preparations or cell lines expressing specific receptor subtypes. nih.gov

Through these competition binding assays, researchers can determine the binding affinity (Ki) of a compound for different nAChR subtypes. For example, studies have used radioligands like [³H]epibatidine and [³H]methyllycaconitine to characterize the binding profiles of novel ligands at various nAChR subtypes, including α4β2 and α7. nih.govnih.govnih.gov Such studies have revealed that modifications to the nicotine molecule, including at the 3' position, can significantly alter receptor affinity and selectivity. fda.gov This information is critical for designing new therapeutic agents that target specific nAChR subtypes involved in nicotine addiction and other neurological disorders. fda.govosti.govchemrxiv.org

Table 1: Examples of Radioligands and their Target nAChR Subtypes

RadioligandPrimary nAChR Subtype Target(s)Tissue/System Used
[³H]Cytisineα4β2Rat Brain
[³H]Methyllycaconitine (MLA)α7Rat Brain
[³H]Epibatidineα4β2, α3β4IMR-32 Cells, Rat Brain
[¹²⁵I]α-Bungarotoxinα7Rat Brain
This table provides examples of common radioligands used in nAChR research; data compiled from multiple sources. nih.govnih.gov

In Vitro and Ex Vivo Electrophysiological Investigations

Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recording, are used to directly measure the functional effects of compounds on nAChRs. nih.govnih.gov These methods, applied to oocytes or cultured cells expressing specific nAChR subtypes, allow researchers to determine whether a compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of the receptor. nih.govnih.gov

By applying (-)-trans-3'-Aminomethyl Nicotine or its analogs to cells expressing known nAChR subunits (e.g., α4β2, α7, α3β4), scientists can measure the resulting ion flow through the channel and characterize the compound's potency (EC₅₀) and efficacy (maximal response). nih.govfrontiersin.org These studies are crucial for understanding the structure-activity relationships of nicotinic ligands. For instance, research has shown that even small modifications to the nicotine scaffold, such as methylation at different positions on the pyrrolidine (B122466) ring, can lead to unique changes in agonist potency and efficacy at α7 and α4β2 receptors. fda.gov Such detailed functional characterization is essential for developing subtype-selective nAChR ligands for research and therapeutic purposes. nih.gov

Utility in Investigating Nicotine Metabolism Pathways in Research Systems

The primary pathway for nicotine metabolism involves its conversion to cotinine, a reaction largely catalyzed by the CYP2A6 enzyme. plos.orgresearchgate.net Cotinine is then further metabolized to trans-3'-hydroxycotinine (3HC), also by CYP2A6. plos.orgresearchgate.net The ratio of 3HC to cotinine is a widely used biomarker for the rate of nicotine metabolism. umn.edunih.gov

While (-)-trans-3'-Aminomethyl Nicotine is not a natural metabolite, its structural similarity to nicotine suggests it could be used as a research tool to probe and potentially inhibit these metabolic pathways. By introducing this analog into in vitro systems containing liver microsomes or recombinant CYP enzymes, researchers can investigate its interaction with key metabolic enzymes like CYP2A6. Such studies could determine if 3'-aminomethylnicotine acts as a substrate, an inhibitor, or has no effect on the enzyme. If it acts as an inhibitor, it could be used to study the consequences of reduced nicotine metabolism without the use of broad-spectrum enzyme inhibitors. nih.gov

Furthermore, by comparing the metabolism of nicotine in the presence and absence of (-)-trans-3'-Aminomethyl Nicotine, researchers can gain insights into the substrate specificity of the enzymes involved. This can help in understanding how different structural modifications on the nicotine molecule influence its metabolic fate. mdpi.comcdc.govscilit.com

Table 2: Major Compounds in Nicotine Metabolism Pathway

CompoundRolePrimary Metabolizing Enzyme
NicotineParent CompoundCYP2A6
CotinineMajor MetaboliteCYP2A6
trans-3'-HydroxycotinineMajor Metabolite of CotinineCYP2A6
Nicotine-N'-oxideMinor MetaboliteFMO3
This table outlines the primary compounds and enzymes in the major metabolic pathway of nicotine. nih.govresearchgate.netresearchgate.net

Vii. Future Research Directions and Unaddressed Questions for Trans 3 Aminomethyl Nicotine

Refinement of Hapten Design for Enhanced Research Specificity and Functional Antibody Generation

The design of the hapten is a critical determinant of vaccine efficacy, influencing the specificity and affinity of the antibodies produced. basicmedicalkey.com While (-)-trans 3'-Aminomethyl Nicotine (B1678760) has been utilized in vaccine candidates, further refinement of its structure and the linker used to attach it to a carrier protein is a key area for future research. basicmedicalkey.comnih.gov The goal is to elicit an immune response that generates antibodies highly specific to nicotine, minimizing cross-reactivity with other molecules and maximizing the sequestration of nicotine in the bloodstream. basicmedicalkey.comnih.gov

Key considerations for future hapten design research include:

Linker Composition and Length: The nature of the linker connecting the hapten to the carrier protein can significantly impact the immune response. basicmedicalkey.com Research into different linker types, such as those with varying lengths and flexibility, could lead to the generation of more effective antibodies. nih.gov

Hapten Density: The number of hapten molecules conjugated to each carrier protein, or hapten density, is another crucial factor. nih.gov Optimizing this density can enhance the uptake of the vaccine by immune cells, leading to a more robust antibody response. nih.gov

Bivalent or Multivalent Haptens: Exploring the use of vaccines that incorporate multiple different haptens may broaden the antibody response, potentially leading to greater efficacy. basicmedicalkey.com

Exploration of Novel Carrier Platforms and Adjuvant Combinations for Research Tools

The carrier protein and adjuvant are essential components of a conjugate vaccine, working in concert with the hapten to stimulate a powerful immune response. nih.govbinasss.sa.cr Traditional carrier proteins, such as keyhole limpet hemocyanin (KLH) and tetanus toxoid, have been used in nicotine vaccine research, but next-generation platforms are being explored to enhance immunogenicity. plos.org

Future research in this area should focus on:

Novel Carrier Proteins: Investigating alternative carrier proteins, including synthetic peptides and virus-like particles, could lead to improved vaccine performance. nih.govplos.org For example, a trimeric coiled-coil peptide (TCC) has been explored as a synthetic hapten carrier. plos.org

Nanoparticle-Based Platforms: Nanoparticles offer a promising platform for vaccine delivery, allowing for precise control over the presentation of the hapten and other vaccine components to the immune system. nih.govbinasss.sa.crvt.edu This can lead to more efficient uptake by antigen-presenting cells and a stronger, more sustained immune response. binasss.sa.crvt.edu

Advanced Adjuvant Combinations: Adjuvants are substances that enhance the body's immune response to an antigen. binasss.sa.cr While aluminum hydroxide (B78521) (alum) has been commonly used in nicotine vaccines, research into novel adjuvants and adjuvant combinations is critical. binasss.sa.crnih.gov For instance, the combination of CpG oligodeoxynucleotides (a TLR9 agonist) with alum has been shown to significantly increase antibody titers and affinity. nih.gov Other promising adjuvants include GLA-SE, a synthetic TLR4 agonist formulated in a stable oil-in-water emulsion. plos.org

Integration with Advanced Neuroimaging Techniques in Preclinical Research

Understanding how anti-nicotine antibodies affect nicotine's access to the brain is paramount. Advanced neuroimaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can provide invaluable insights in preclinical models. clinicaltrials.govnih.gov

Future research directions include:

Real-time Brain Nicotine Concentration: Utilizing radiolabeled nicotine in conjunction with PET scans can allow for the direct measurement of nicotine levels in the brains of vaccinated animals. nih.gov This provides a quantitative measure of vaccine efficacy in blocking nicotine from reaching its site of action.

Receptor Occupancy Studies: PET imaging with specific radioligands can be used to determine the extent to which nicotine occupies its receptors (nAChRs) in the brain. nih.gov This can help to correlate antibody levels with the functional blockade of nicotine's effects.

Functional MRI (fMRI): fMRI can be used to assess changes in brain activity in response to nicotine challenge in vaccinated animals. clinicaltrials.gov This can provide a functional readout of the vaccine's ability to attenuate the rewarding effects of nicotine.

Development of Mechanistic Models for Immunopharmacological Intervention

To optimize the design of nicotine vaccines, a deeper understanding of the complex interplay between the vaccine, the immune system, and nicotine pharmacokinetics is needed. The development of mechanistic models can aid in this endeavor. researchgate.net

These models can help to:

Predict Antibody Response: Computational models can be used to simulate the immune response to different vaccine formulations, helping to predict antibody titers and affinity. nih.gov

Optimize Dosing Regimens: Modeling can assist in determining the optimal dosing schedule and concentration for a vaccine to achieve and maintain therapeutic antibody levels.

Understand Individual Variability: Mechanistic models can help to explain the variability in immune response observed between individuals, a significant challenge in past clinical trials. basicmedicalkey.com

Identification of New Research Applications Beyond Immunization Strategies

While the primary focus of research involving (-)-trans 3'-Aminomethyl Nicotine has been on vaccine development, its unique chemical properties may lend themselves to other research applications.

Potential future research avenues include:

Development of Research Probes: The aminomethyl group provides a reactive handle for attaching fluorescent tags or other reporter molecules. This could enable the development of probes for studying the distribution and binding of nicotine analogs in biological systems.

Affinity Chromatography: Immobilized this compound could be used as a ligand in affinity chromatography to purify nicotine-specific antibodies or nicotinic acetylcholine (B1216132) receptors.

Investigating Nicotinic Receptor Subtypes: As a nicotine derivative, this compound could be used in studies to probe the structure and function of different nAChR subtypes.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying (-)-trans 3'-Aminomethyl Nicotine in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting nicotine analogs in biological samples. To ensure accuracy:

  • Use deuterated internal standards (e.g., Nicotine-D7) to correct for matrix effects and ionization variability .
  • Validate methods per FDA guidelines (e.g., sensitivity, specificity, linearity) for pharmacokinetic studies .
  • For urinary metabolites, apply subsample weighting strategies to account for population variability, as described in NHANES protocols .

Advanced: How can researchers optimize the synthesis of this compound to minimize stereochemical impurities?

Methodological Answer:

  • Employ chiral chromatography (e.g., using TRC A616950 as a reference standard) to monitor enantiomeric purity during synthesis .
  • Utilize asymmetric catalysis with palladium complexes to enhance stereoselectivity, as demonstrated in nicotine derivative synthesis .
  • Validate final products via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: What are the primary metabolic pathways of this compound, and how do they differ from nicotine?

Methodological Answer:

  • Use stable isotope labeling (e.g., deuterated analogs) to track metabolic conversion in vitro/in vivo .
  • Compare cytochrome P450 (CYP2A6) activity against nicotine using hepatic microsomal assays, noting differences in aminomethyl group oxidation .
  • Analyze urinary metabolites (e.g., hydroxycotinine analogs) via LC-MS/MS, referencing NHANES subsample protocols for statistical rigor .

Advanced: How should researchers address contradictory findings in receptor-binding affinity studies involving this compound?

Methodological Answer:

  • Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables affecting α4β2 nicotinic acetylcholine receptor (nAChR) binding .
  • Use radioligand displacement assays with [³H]-epibatidine for direct comparison with nicotine’s binding kinetics .
  • Apply meta-analysis frameworks to reconcile discrepancies, prioritizing studies with validated internal controls .

Basic: What quality control measures are critical for ensuring batch-to-batch consistency in (-)-trans 3'-Aminomethyl Nicotide research?

Methodological Answer:

  • Implement pharmacopeial standards (USP/EP) for purity assessments, cross-referencing TRC-certified analogs (e.g., TRC A616950) .
  • Perform gas chromatography (GC) headspace analysis to detect volatile impurities in synthesized batches .
  • Document all QC data in compliance with Good Laboratory Practice (GLP) guidelines to ensure reproducibility .

Advanced: What experimental designs are optimal for studying the neuropharmacological effects of this compound in vivo?

Methodological Answer:

  • Use conditional knockout mouse models to isolate nAChR subtype contributions (e.g., β2-subunit deletion) .
  • Pair microdialysis with behavioral assays (e.g., self-administration paradigms) to correlate dopamine release with addictive potential .
  • Apply PICO(T) frameworks to define population, intervention, and outcome variables (e.g., "Does chronic exposure alter hippocampal plasticity in aged rodents?") .

Basic: How can researchers differentiate this compound from its structural analogs in complex mixtures?

Methodological Answer:

  • Leverage high-resolution mass spectrometry (HRMS) to identify unique fragmentation patterns (e.g., m/z 177.1024 for the aminomethyl moiety) .
  • Develop orthogonal methods such as ion mobility spectrometry (IMS) to separate co-eluting isomers .
  • Cross-validate findings against spectral libraries from authoritative databases (e.g., NIST Chemistry WebBook) .

Advanced: What strategies mitigate bias in epidemiological studies investigating this compound exposure and health outcomes?

Methodological Answer:

  • Apply propensity score matching to control for confounding variables (e.g., smoking status, age) .
  • Use Mendelian randomization to assess causal relationships between exposure and disease endpoints .
  • Adhere to STROBE guidelines for transparent reporting of observational data .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

  • Store lyophilized samples at -80°C under argon to prevent oxidation of the aminomethyl group .
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .
  • Avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .

Advanced: How can computational modeling enhance the understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

  • Develop physiologically based pharmacokinetic (PBPK) models using in vitro CYP2A6 inhibition data .
  • Apply molecular dynamics simulations to predict blood-brain barrier permeability and receptor docking .
  • Validate models against clinical trial data, adjusting for interindividual variability in metabolic clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.